Rucaparib camsylate

Description

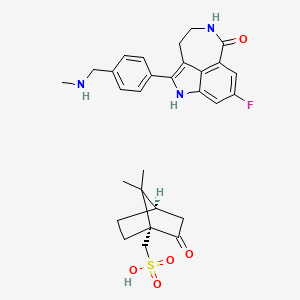

This compound is the camsylate salt form of rucaparib, an orally bioavailable tricyclic indole and inhibitor of poly(ADP-ribose) polymerases (PARPs) 1 (PARP1), 2 (PARP2) and 3 (PARP3), with potential chemo/radiosensitizing and antineoplastic activities. Upon administration, rucaparib selectively binds to PARP1, 2 and 3 and inhibits PARP-mediated DNA repair. This enhances the accumulation of DNA strand breaks, promotes genomic instability and induces cell cycle arrest and apoptosis. This may enhance the cytotoxicity of DNA-damaging agents and reverse tumor cell resistance to chemotherapy and radiation therapy. PARPs are enzymes activated by single-strand DNA breaks that catalyze the post-translational ADP-ribosylation of nuclear proteins, which induces signaling and the recruitment of other proteins to repair damaged DNA. The PARP-mediated repair pathway plays a key role in DNA repair and is dysregulated in a variety of cancer cell types.

See also: Rucaparib (has active moiety).

Properties

IUPAC Name |

[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O.C10H16O4S/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24);7H,3-6H2,1-2H3,(H,12,13,14)/t;7-,10-/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBJJAFXHQQSRW-STOWLHSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34FN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301027866 | |

| Record name | ((1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid - 8-fluoro-2-(4-((methylamino)methyl)phenyl)-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1859053-21-6 | |

| Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-, (1S,4R)-, compd. with 8-fluoro-1,3,4,5-tetrahydro-2-[4-[(methylamino)methyl]phenyl]-6H-pyrrolo[4,3,2-ef][2]benzazepin-6-one (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1859053-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid - 8-fluoro-2-(4-((methylamino)methyl)phenyl)-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RUCAPARIB CAMSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41AX9SJ8KO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rucaparib Camsylate: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rucaparib (B1680265) camsylate, a potent inhibitor of the poly (ADP-ribose) polymerase (PARP) enzyme family, has emerged as a significant therapeutic agent in the landscape of targeted cancer therapy.[1] This technical guide provides an in-depth exploration of the core mechanism of action of rucaparib, detailing its molecular targets, the principle of synthetic lethality, and its impact on DNA damage repair pathways. The information is curated for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex pathways and workflows.

Core Mechanism of Action: PARP Inhibition and Synthetic Lethality

Rucaparib is a small molecule inhibitor targeting PARP-1, PARP-2, and PARP-3, enzymes crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][2] By binding to the catalytic domain of these enzymes, rucaparib prevents the synthesis of poly (ADP-ribose) chains, a key step in the recruitment of other DNA repair proteins to the site of damage.[3]

The primary antitumor activity of rucaparib is rooted in the concept of synthetic lethality . In cancer cells with pre-existing defects in homologous recombination (HR), a major pathway for repairing double-strand DNA breaks (DSBs), the inhibition of PARP-mediated SSB repair leads to the accumulation of unrepaired SSBs.[4] During DNA replication, these SSBs are converted into toxic DSBs. In HR-deficient cells, such as those with mutations in BRCA1 or BRCA2 genes, these DSBs cannot be efficiently repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.[4]

A critical aspect of rucaparib's mechanism is PARP trapping .[5][6][7] The binding of rucaparib to the PARP enzyme not only inhibits its catalytic activity but also traps the PARP-DNA complex on the DNA at the site of the break.[5][6] These trapped complexes are more cytotoxic than the unrepaired SSBs alone, as they create a physical obstruction to DNA replication and transcription machinery.[5]

Signaling Pathways and Experimental Workflows

The intricate interplay of DNA damage response pathways is central to understanding rucaparib's mechanism. The following diagrams, generated using Graphviz (DOT language), illustrate these key processes.

Rucaparib's Core Mechanism of Action

Caption: Rucaparib inhibits and traps PARP, leading to synthetic lethality in HR-deficient cells.

Experimental Workflow for Assessing Rucaparib Efficacy

Caption: A typical workflow for evaluating the efficacy of rucaparib from preclinical to clinical stages.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity and efficacy of rucaparib camsylate.

Table 1: In Vitro Inhibitory Activity of Rucaparib

| Parameter | Target | Value | Reference |

| IC50 | PARP-1 | 0.8 nM | [3][8] |

| PARP-2 | 0.5 nM | [3][8] | |

| PARP-3 | 28 nM | [3][8] | |

| Ki | PARP-1 | 1.4 nM | [3] |

| PARP-2 | 0.17 nM | [3] |

Table 2: Rucaparib IC50 Values in Selected Ovarian Cancer Cell Lines

| Cell Line | BRCA1/2 Status | Rucaparib IC50 (µM) | Reference |

| COLO704 | Undifferentiated | 2.52 ± 0.67 | [9] |

| UWB1.289 | BRCA1 mutant | 0.375 | [8] |

| UWB1.289 + BRCA1 | BRCA1 wild-type | 5.43 | [8] |

Note: A lower IC50 value indicates greater potency.

Table 3: Key Efficacy Results from the ARIEL3 Clinical Trial (Maintenance Treatment in Recurrent Ovarian Cancer)

| Patient Population | Rucaparib Median PFS (months) | Placebo Median PFS (months) | Hazard Ratio (95% CI) | p-value | Reference |

| BRCA-mutated | 26.8 | 5.4 | 0.20 (p<0.0001) | <0.0001 | [3] |

| HRD-positive | 13.6 | 5.4 | 0.32 (p<0.0001) | <0.0001 | [3] |

| Intent-to-treat | 10.8 | 5.4 | 0.36 (p<0.0001) | <0.0001 | [3] |

PFS: Progression-Free Survival; CI: Confidence Interval.

Table 4: Key Efficacy Results from the TRITON2 Clinical Trial (Metastatic Castration-Resistant Prostate Cancer)

| Patient Subgroup | Objective Response Rate (ORR) by IRR (95% CI) | Reference |

| BRCA (n=81) | 46% (35-57%) | |

| PALB2 (n=4) | 100% (40-100%) | |

| ATM (n=59) | 0% | |

| CDK12 (n=15) | 0% | |

| CHEK2 (n=7) | 0% |

IRR: Independent Radiology Review; CI: Confidence Interval.

Table 5: Common Adverse Events (≥20% of Patients) in the ARIEL3 Trial

| Adverse Event | Rucaparib (Grade 1-4) | Placebo (Grade 1-4) | Rucaparib (Grade 3-4) | Placebo (Grade 3-4) | Reference |

| Nausea | 79% | - | - | - | |

| Fatigue/Asthenia | 74% | - | - | - | |

| Abdominal pain/distention | 48% | - | - | - | |

| Rash | 45% | - | - | - | |

| Anemia | 41% | - | - | - | |

| Constipation | 39% | - | - | - | |

| Vomiting | 37% | - | - | - | |

| Thrombocytopenia | 35% | - | - | - | |

| Diarrhea | 34% | - | - | - | |

| Dysgeusia | 33% | - | - | - | |

| AST/ALT elevation | 33% | - | - | - | |

| Nasopharyngitis/URI | 29% | - | - | - | |

| Stomatitis | 28% | - | - | - | |

| Decreased appetite | 23% | - | - | - | |

| Neutropenia | 20% | - | - | - |

Data for placebo arm not fully detailed in the provided search result. URI: Upper Respiratory Tract Infection.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize the mechanism of action of rucaparib.

PARP Enzyme Inhibition Assay

This assay quantifies the ability of rucaparib to inhibit the enzymatic activity of PARP.

-

Reagents and Materials:

-

Recombinant human PARP-1, PARP-2, or PARP-3 enzyme.

-

Histone-coated microplate.

-

Biotinylated NAD+.

-

Streptavidin-HRP (Horseradish Peroxidase).

-

Chemiluminescent or colorimetric HRP substrate.

-

Rucaparib at various concentrations.

-

Assay buffer.

-

-

Procedure:

-

Add assay buffer, rucaparib (or vehicle control), and PARP enzyme to the wells of the histone-coated microplate.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate to allow for the PARP-catalyzed transfer of biotinylated ADP-ribose to the histones.

-

Wash the plate to remove unbound reagents.

-

Add Streptavidin-HRP and incubate.

-

Wash the plate again.

-

Add the HRP substrate and measure the chemiluminescent or colorimetric signal using a microplate reader.

-

Calculate the percent inhibition of PARP activity at each rucaparib concentration and determine the IC50 value.

-

Cell Viability Assay (AlamarBlue Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with rucaparib.

-

Reagents and Materials:

-

Cancer cell lines of interest.

-

Complete cell culture medium.

-

96-well microplates.

-

Rucaparib at various concentrations.

-

AlamarBlue reagent.

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of rucaparib (and a vehicle control) for a specified period (e.g., 72 hours).

-

Add AlamarBlue reagent to each well (typically 10% of the culture volume).

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

-

Immunofluorescence for γH2AX

This technique is used to visualize and quantify DNA double-strand breaks (DSBs) within cells.

-

Reagents and Materials:

-

Cells cultured on coverslips.

-

Rucaparib.

-

Fixation solution (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS).

-

Blocking solution (e.g., 2.5% bovine serum albumin in PBS).

-

Primary antibody against phospho-Histone H2A.X (Ser139) (γH2AX).

-

Fluorescently labeled secondary antibody.

-

DAPI for nuclear counterstaining.

-

Antifade mounting medium.

-

-

Procedure:

-

Treat cells with rucaparib (and controls) for the desired time.

-

Fix the cells with fixation solution.

-

Permeabilize the cell membranes with permeabilization buffer.

-

Block non-specific antibody binding with blocking solution.

-

Incubate with the primary anti-γH2AX antibody.

-

Wash the cells.

-

Incubate with the fluorescently labeled secondary antibody.

-

Wash the cells.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides with antifade mounting medium.

-

Visualize and quantify the γH2AX foci using a fluorescence microscope.

-

PARP Trapping Assay

This assay measures the amount of PARP enzyme that remains bound to chromatin after drug treatment.

-

Reagents and Materials:

-

Cancer cell lines.

-

Rucaparib.

-

DNA damaging agent (e.g., methyl methanesulfonate (B1217627) - MMS) to induce SSBs.

-

Cell lysis and fractionation buffers to separate chromatin-bound proteins from soluble proteins.

-

Antibodies against PARP-1 and a loading control (e.g., Histone H3).

-

-

Procedure:

-

Treat cells with rucaparib (or vehicle) and a DNA damaging agent (e.g., 0.01% MMS for 30 minutes).[5]

-

Harvest the cells and perform subcellular fractionation to isolate the chromatin-bound protein fraction.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane for Western blotting.

-

Probe the membrane with antibodies against PARP-1 and a chromatin marker (e.g., Histone H3).

-

Quantify the amount of PARP-1 in the chromatin-bound fraction relative to the loading control. An increase in chromatin-bound PARP-1 in rucaparib-treated cells indicates PARP trapping.[5]

-

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the antitumor activity of rucaparib in a mouse model.

-

Materials:

-

Immunocompromised mice (e.g., NOD-SCID).

-

Human cancer cell line (e.g., MDA-MB-436, a BRCA1-mutant breast cancer cell line).

-

Rucaparib formulated for oral administration.

-

Calipers for tumor measurement.

-

-

Procedure:

-

Implant cancer cells subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer rucaparib orally to the treatment group at a specified dose and schedule (e.g., 150 mg/kg twice daily for 28 days). The control group receives the vehicle.

-

Measure tumor volume with calipers at regular intervals (e.g., twice weekly).

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., biomarker analysis).

-

Compare the tumor growth inhibition in the rucaparib-treated group to the control group.

-

Conclusion

This compound exerts its potent antitumor activity through a dual mechanism of PARP enzyme inhibition and PARP trapping, leading to synthetic lethality in cancer cells with homologous recombination deficiency. This in-depth guide has provided a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways. A thorough understanding of these principles is paramount for the continued development and optimal clinical application of rucaparib and other PARP inhibitors in the fight against cancer.

References

- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 2. Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. pharmaand.com [pharmaand.com]

An In-depth Technical Guide to the Rucaparib Camsylate PARP Inhibition Pathway

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of targeted therapies in oncology, particularly for cancers harboring deficiencies in DNA repair mechanisms. Rucaparib (B1680265) camsylate is a potent, orally available small-molecule inhibitor of PARP enzymes 1, 2, and 3.[1][2] Its mechanism of action is centered on the concept of synthetic lethality, where the drug's inhibition of a key DNA repair pathway is selectively lethal to cancer cells that have a pre-existing defect in an alternative repair pathway, most notably the Homologous Recombination (HR) pathway.[1][3] This document provides a comprehensive technical overview of the rucaparib PARP inhibition pathway, its pharmacological properties, key clinical efficacy data, and detailed protocols for relevant preclinical assays.

Core Mechanism of Action: PARP Inhibition

Poly (ADP-ribose) polymerases are a family of enzymes crucial for cellular homeostasis, with PARP-1 and PARP-2 playing a central role in the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[4][5] When an SSB occurs, PARP-1 detects the damage and binds to the DNA. This binding activates the enzyme to catalyze the cleavage of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and subsequently form long polymers of poly (ADP-ribose) (PAR) on itself and other nuclear proteins.[1] These PAR chains act as a scaffold, recruiting other essential DNA repair proteins, such as XRCC1, to the site of damage to effect repair.[6]

Rucaparib functions by mimicking the nicotinamide moiety of NAD+, binding to the catalytic domain of PARP enzymes and preventing the PARylation process.[1] This inhibition has a dual cytotoxic effect:

-

Enzymatic Inhibition: It prevents the recruitment of the BER machinery, leading to the persistence of SSBs.[6]

-

PARP Trapping: Rucaparib traps the PARP enzyme on the DNA at the site of the break, forming a toxic PARP-DNA complex.[2][7] This complex is a significant physical impediment to DNA replication.

When the replication fork encounters an unrepaired SSB or a trapped PARP-DNA complex, it stalls and collapses, leading to the formation of a more severe DNA double-strand break (DSB).[1][5]

The Principle of Synthetic Lethality

The clinical efficacy of rucaparib is rooted in the principle of synthetic lethality. In normal, healthy cells, the DSBs generated by PARP inhibition can be efficiently repaired by the high-fidelity Homologous Recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.[1][7] Therefore, rucaparib has minimal toxicity in non-cancerous cells.

However, many cancers, particularly certain ovarian, breast, prostate, and pancreatic cancers, have mutations in BRCA1, BRCA2, or other genes essential for HR, rendering them Homologous Recombination Deficient (HRD).[8][9][10] In these HRD cancer cells, the DSBs caused by rucaparib cannot be repaired accurately. The cell must then rely on error-prone, low-fidelity repair pathways like Non-Homologous End Joining (NHEJ).[7] This leads to the accumulation of extensive genomic instability, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[1][4] This selective killing of cancer cells that have a specific DNA repair defect (HRD) by a drug that inhibits a different repair pathway (BER) is the essence of synthetic lethality.[6][9]

Quantitative Pharmacology

In Vitro Potency

Rucaparib is a potent inhibitor of PARP-1 and PARP-2 and a less potent inhibitor of PARP-3.[1][7] Its high affinity for the catalytic sites of PARP-1 and PARP-2 underlies its efficacy.

| Parameter | PARP-1 | PARP-2 | PARP-3 | Reference(s) |

| IC₅₀ (nM) | 0.8 | 0.5 | 28 | [1] |

| Kᵢ (nM) | 1.4 | 0.17 | - | [1][11] |

| Table 1: In vitro inhibitory concentrations (IC₅₀) and constants (Kᵢ) of rucaparib against key PARP enzymes. |

Pharmacokinetic Properties

Rucaparib is administered orally and exhibits a linear pharmacokinetic profile.[7][12] Steady state is typically achieved after one week of continuous twice-daily dosing.[13][14]

| PK Parameter | Value | Reference(s) |

| Bioavailability | 36% (range 30-45%) | [1][7] |

| Time to Max. Concentration (Tₘₐₓ) | ~1.9 hours (median) | [7][12] |

| Plasma Protein Binding | Not specified in provided results | |

| Metabolism | Primarily by CYP2D6; minor roles for CYP1A2 and CYP3A4 | [4][7] |

| Terminal Elimination Half-life (t₁/₂) | ~26 hours | [7] |

| Table 2: Summary of key pharmacokinetic parameters for oral rucaparib. |

Clinical Efficacy in Ovarian Cancer

Multiple clinical trials have established the efficacy of rucaparib in patients with recurrent ovarian cancer, particularly those with BRCA mutations or other HRD markers.

| Clinical Trial | Patient Population | Endpoint | Rucaparib Arm | Control Arm (Placebo/Chemo) | Hazard Ratio (95% CI) | Reference(s) |

| ARIEL3 | Recurrent, platinum-sensitive ovarian cancer (maintenance) | Median PFS | 16.6 months | 5.4 months | 0.23 (0.16–0.34) | [1] |

| (BRCA-mutant cohort) | ||||||

| ARIEL3 | Recurrent, platinum-sensitive ovarian cancer (maintenance) | Median PFS | 13.6 months | 5.4 months | 0.32 (0.24–0.42) | [1] |

| (HRD cohort) | ||||||

| ARIEL4 | Relapsed, BRCA-mutated ovarian cancer (treatment, ≥2 prior chemotherapies) | Median PFS | 7.4 months | 5.7 months | 0.67 (0.52–0.86) | [1] |

| Study 10 | Relapsed, platinum-sensitive/resistant, gBRCA-mutant ovarian cancer (treatment, ≥2 prior chemotherapies) | ORR | 59.3% | N/A | N/A | [15] |

| Table 3: Summary of pivotal clinical trial results for rucaparib in ovarian cancer. PFS: Progression-Free Survival; ORR: Objective Response Rate. |

Key Experimental Methodologies

PARP Inhibition Assay (Cellular, Chemiluminescent)

This protocol describes a method to measure the inhibition of PARP activity within whole cells, providing a physiologically relevant assessment of a compound's potency.

Principle: This assay quantifies the level of PARylation on histone proteins. Cells are treated with a DNA-damaging agent to induce PARP activity, followed by treatment with the inhibitor (rucaparib). Cell lysates are then transferred to a 96-well plate coated with histones. The amount of biotinylated poly (ADP-ribose) incorporated is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.[16] The resulting luminescent signal is inversely proportional to the PARP inhibitory activity of the compound.

Workflow Diagram:

Detailed Protocol:

-

Cell Plating: Seed cancer cells (e.g., HeLa or a relevant HRD line) into a 96-well tissue culture plate at a density of 10,000-20,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of rucaparib in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for 1-2 hours.

-

DNA Damage Induction: To activate PARP, treat cells with a DNA-damaging agent (e.g., 1 mM H₂O₂) for 10-15 minutes at 37°C.

-

Cell Lysis: Aspirate the medium and lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

PARP Reaction: Transfer the cell lysates to a 96-well plate pre-coated with histones and containing the reaction cocktail (including biotinylated NAD+). Incubate for 1 hour at room temperature to allow for the PARylation reaction.

-

Detection: Wash the plate to remove unbound reagents. Add streptavidin-HRP conjugate and incubate for 1 hour. Wash again, then add a chemiluminescent HRP substrate.

-

Data Acquisition: Immediately measure the luminescent signal using a microplate reader.

-

Analysis: Subtract background luminescence, normalize the data to the vehicle control (100% activity), and plot the percent inhibition versus the log of rucaparib concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Cell Viability Assay (MTT/XTT-based)

This protocol outlines a colorimetric assay to determine the cytotoxic effect of rucaparib on cancer cell lines, which is fundamental for assessing its synthetic lethal potency.

Principle: This assay measures the metabolic activity of living cells. Viable cells contain mitochondrial NADPH-dependent oxidoreductase enzymes that can reduce tetrazolium salts, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble, colored formazan (B1609692) product.[17] The amount of formazan produced, which can be solubilized and quantified by spectrophotometry, is directly proportional to the number of viable cells.

Workflow Diagram:

Detailed Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-5,000 cells/well) to ensure they remain in the exponential growth phase for the duration of the assay.[17] It is critical to plate isogenic cell line pairs (e.g., BRCA-mutant vs. BRCA-wild type) to directly assess synthetic lethality.

-

Compound Treatment: After 24 hours, treat the cells with a range of concentrations of rucaparib prepared by serial dilution. Include appropriate controls (untreated and vehicle-treated).

-

Incubation: Incubate the plates for 72 to 120 hours at 37°C, 5% CO₂. The long incubation period is necessary to allow for the accumulation of lethal DSBs and subsequent cell death.

-

MTT Addition: Add MTT reagent (typically 5 mg/mL stock diluted in medium) to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[17]

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the resulting colored solution on a microplate spectrophotometer, typically at a wavelength of 570 nm.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results and determine the IC₅₀ value, which represents the concentration of rucaparib required to inhibit cell viability by 50%.

Conclusion

Rucaparib camsylate is a potent PARP inhibitor that leverages the principle of synthetic lethality to selectively target and kill cancer cells with deficiencies in the homologous recombination DNA repair pathway. Its dual mechanism of enzymatic inhibition and PARP trapping leads to the formation of cytotoxic double-strand DNA breaks that HR-deficient cells cannot repair, resulting in genomic catastrophe and apoptosis. Supported by robust quantitative data on its potency, pharmacokinetics, and clinical efficacy, rucaparib stands as a cornerstone of targeted therapy for patients with BRCA-mutated and other HRD-positive cancers. The experimental protocols provided herein offer a framework for the preclinical evaluation of rucaparib and other PARP inhibitors in a research and drug development setting.

References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jebms.org [jebms.org]

- 5. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 6. Drug Driven Synthetic Lethality: bypassing tumor cell genetics with a combination of Dbait and PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Olaparib and rucaparib for the treatment of DNA repair-deficient metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. auo.asmepress.com [auo.asmepress.com]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of rucaparib and companion diagnostics in the PARP inhibitor landscape for recurrent ovarian cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. drugs.com [drugs.com]

- 13. researchgate.net [researchgate.net]

- 14. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Efficacy and safety of rucaparib treatment in patients with BRCA-mutated, relapsed ovarian cancer: final results from Study 10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bmglabtech.com [bmglabtech.com]

- 17. youtube.com [youtube.com]

Rucaparib Camsylate: A Technical Guide for Researchers

An In-depth Examination of the PARP Inhibitor: From Physicochemical Properties to Clinical Efficacy

This technical guide provides a comprehensive overview of rucaparib (B1680265) camsylate, a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical information, mechanism of action, relevant signaling pathways, experimental methodologies, and key clinical data associated with this targeted anti-cancer agent.

Core Compound Information

Rucaparib camsylate is the camsylate salt form of rucaparib. It is a small molecule inhibitor of PARP-1, PARP-2, and PARP-3, enzymes critical for DNA single-strand break repair.

| Property | Value |

| CAS Number | 1859053-21-6 |

| Molecular Formula | C₁₉H₁₈FN₃O • C₁₀H₁₆O₄S (or C₂₉H₃₄FN₃O₅S) |

| Molecular Weight | 555.67 g/mol |

Mechanism of Action and Signaling Pathways

Rucaparib's primary mechanism of action is the inhibition of PARP enzymes. This catalytic inhibition prevents the repair of DNA single-strand breaks (SSBs). During DNA replication, unrepaired SSBs lead to the formation of double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be effectively repaired, leading to genomic instability and cell death through a process known as synthetic lethality.

Recent research has also elucidated the role of other signaling pathways in rucaparib's anti-tumor activity, including the STING and mTOR pathways.

Rucaparib and the STING Pathway

Inhibition of PARP by rucaparib leads to an accumulation of cytoplasmic DNA fragments from damaged cancer cells. This cytosolic DNA is detected by the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. Activation of STING triggers a type I interferon response, which in turn promotes an anti-tumor immune response by enhancing the recruitment and activity of cytotoxic T-cells.

Rucaparib's Influence on the mTOR Pathway

Studies have shown that PARP inhibition by rucaparib can lead to the activation of the PI3K/mTOR signaling pathway. This activation is thought to be a potential mechanism of resistance to PARP inhibitors. Therefore, combining rucaparib with mTOR inhibitors is being explored as a therapeutic strategy to overcome this resistance.

Quantitative Data Summary

The efficacy and safety of rucaparib have been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data.

Preclinical Inhibitory Activity

| Target | IC₅₀ (nM) | Assay Type |

| PARP-1 | 1.4 | Enzyme Assay |

| PARP-2 | 0.5 | Enzyme Assay |

| PARP-3 | 28 | Enzyme Assay |

Clinical Efficacy in Ovarian Cancer (ARIEL3 Trial)

| Patient Subgroup | Hazard Ratio (vs. Placebo) | Median Progression-Free Survival (Rucaparib) | Median Progression-Free Survival (Placebo) |

| BRCA-mutant | 0.23 | 16.6 months | 5.4 months |

| HRD-positive | 0.32 | 13.6 months | 5.4 months |

| Intent-to-treat | 0.36 | 10.8 months | 5.4 months |

Clinical Efficacy in Prostate Cancer (TRITON2 Trial)

| Patient Subgroup (BRCA1/2 mutant) | Endpoint | Value |

| Measurable Disease | Objective Response Rate (ORR) | 43.9% |

| All Patients | PSA Response Rate | 52.0% |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are protocols for key experiments used to characterize the activity of rucaparib.

PARP Inhibition Assay (Enzyme-Based)

Objective: To determine the in vitro inhibitory activity of rucaparib against PARP enzymes.

Methodology:

-

Reagents and Materials: Recombinant human PARP-1, -2, or -3; NAD⁺; biotinylated-NAD⁺; streptavidin-coated plates; appropriate buffers and wash solutions; detection antibody.

-

Procedure: a. Add PARP enzyme to streptavidin-coated microplate wells containing a histone-coated substrate. b. Add varying concentrations of rucaparib or vehicle control. c. Initiate the PARP reaction by adding a mixture of NAD⁺ and biotinylated-NAD⁺. d. Incubate at room temperature for 1 hour. e. Wash plates to remove unincorporated NAD⁺. f. Add a horseradish peroxidase-conjugated anti-biotin antibody and incubate for 1 hour. g. Add a chemiluminescent HRP substrate and measure the signal using a luminometer.

-

Data Analysis: Calculate the percent inhibition for each rucaparib concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (CellTiter-Glo®)

Objective: To assess the cytotoxic effect of rucaparib on cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., BRCA-mutant and BRCA-wildtype) in 96-well opaque-walled plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of rucaparib or vehicle control for 72 hours.

-

Assay Procedure: a. Equilibrate the plate to room temperature. b. Add CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells to determine the percentage of viable cells. Calculate the IC₅₀ value.

Immunofluorescence for DNA Damage (γH2AX Foci Formation)

Objective: To visualize and quantify DNA double-strand breaks in cells following rucaparib treatment.

Methodology:

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with rucaparib or vehicle control for the desired time.

-

Fixation and Permeabilization: a. Fix cells with 4% paraformaldehyde for 15 minutes. b. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Immunostaining: a. Block with 1% BSA in PBST for 1 hour. b. Incubate with a primary antibody against γH2AX overnight at 4°C. c. Wash with PBST. d. Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Mounting and Imaging: Mount coverslips onto microscope slides with a DAPI-containing mounting medium. Acquire images using a fluorescence microscope.

-

Quantification: Use image analysis software to count the number of γH2AX foci per nucleus.

This technical guide serves as a foundational resource for understanding the key technical aspects of this compound. The provided data and protocols are intended to facilitate further research and development in the field of targeted cancer therapy.

An In-depth Technical Guide to the Solubility of Rucaparib Camsylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of rucaparib (B1680265) camsylate in dimethyl sulfoxide (B87167) (DMSO) and various aqueous solutions. The information is compiled from manufacturer datasheets, regulatory filings, and scientific literature to support research and development activities.

Executive Summary

Rucaparib is a poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of various cancers.[1][2] The commercially available form is a camsylate salt, which influences its physicochemical properties, including solubility.[1][3] Understanding the solubility of rucaparib camsylate is critical for the design of in vitro assays, formulation development, and non-clinical studies. This document outlines its solubility profile, details the experimental methods for its determination, and illustrates key related concepts.

Solubility Data

This compound exhibits high solubility in DMSO, a common solvent for creating stock solutions for biological assays.[4][5][6] In contrast, its aqueous solubility is poor and pH-independent across the physiological range.[7][8]

Solubility in Organic Solvents

DMSO is the most frequently cited solvent for dissolving this compound, with various suppliers reporting high solubility, although the exact values differ. It is important to note that some data may refer to the rucaparib free base, which has different solubility characteristics.

Table 1: this compound Solubility in DMSO

| Solubility (mg/mL) | Solubility (mM) | Source / Vendor | Notes |

| 100 | 179.96 | Selleck Chemicals[4] | Fresh, non-moisture-absorbing DMSO recommended. |

| 55.57 | 100 | Tocris Bioscience | Corresponds to 100 mM. |

| ~55.57 | 100 | R&D Systems[5] | Reported as "Soluble to 100 mM". |

| 79.63 | 143.31 | ChemicalBook[9] | Maximum concentration reported. |

| 2 | - | Sigma-Aldrich[6] | Solution described as "clear". |

| >10 | - | Sigma-Aldrich[6] | An additional reported value from the same vendor. |

Note: The molecular weight of this compound is 555.66 g/mol .[5] Calculations are based on this value.

Aqueous Solubility

The aqueous solubility of this compound is consistently reported as low. The commercial form, the camsylate salt, suffers from poor aqueous solubility, which can impact oral bioavailability.[8]

Table 2: this compound Solubility in Aqueous Solutions

| Solvent / Condition | Solubility | Source / Notes |

| Water | Insoluble | Selleck Chemicals[4] |

| Physiological pH Range | ~1 mg/mL | FDA Label (for Rucaparib)[7] |

| Aqueous Buffers | Sparingly soluble | Cayman Chemical (for Rucaparib free base)[10] |

| Simulated Gastric Juice (pH 1.2) | Low | Patent WO2020113500A1[11] |

Experimental Protocols for Solubility Determination

The solubility values presented are typically determined using one of two general methodologies: thermodynamic (equilibrium) solubility or kinetic solubility.

Thermodynamic Solubility Measurement (Shake-Flask Method)

This method measures the equilibrium solubility of a compound, representing the true saturation point of the solvent. It is considered the gold standard for solubility determination.[12][13]

Protocol:

-

Preparation: Add an excess amount of solid this compound powder to a vial containing the solvent of interest (e.g., phosphate-buffered saline, pH 7.4). The excess solid ensures that equilibrium with the saturated solution can be reached.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 72 hours) to allow the system to reach equilibrium.

-

Phase Separation: Separate the undissolved solid from the solution. This is commonly achieved by centrifugation followed by careful collection of the supernatant, or by filtration using a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately determine the concentration of this compound in the clear supernatant. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable method for quantification.[14]

-

Calculation: The measured concentration is reported as the thermodynamic solubility.

Kinetic Solubility Measurement (DMSO Co-solvent Method)

This high-throughput method is often used in early drug discovery to assess the solubility of compounds prepared as high-concentration stock solutions in DMSO.[12][15] It measures the concentration at which a compound precipitates when its DMSO stock is diluted into an aqueous buffer.

Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM or 100 mM).

-

Dilution: Add a small volume of the DMSO stock solution to the aqueous buffer of interest (e.g., PBS, pH 7.4) in a multi-well plate. This is typically done as a serial dilution.

-

Incubation & Precipitation: Allow the solution to incubate for a short period (e.g., 1-2 hours) at a controlled temperature. The compound may precipitate out of the aqueous solution as the DMSO concentration is lowered.

-

Detection: Measure the concentration of the compound that remains dissolved. This can be done in several ways:

-

Turbidimetry/Nephelometry: An instrument measures the light scattering caused by the formation of precipitate to determine the point of insolubility.[15]

-

Direct UV/HPLC-UV: The plate is filtered to remove any precipitate. The concentration in the clear filtrate is then quantified by UV absorbance or HPLC-UV against a calibration curve.[15]

-

-

Reporting: The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

Visualizations: Pathways and Workflows

Mechanism of Action: PARP Inhibition Pathway

Rucaparib's therapeutic effect is derived from its inhibition of PARP enzymes, a key component of the DNA single-strand break repair (SSBR) pathway. This inhibition leads to synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

Caption: Simplified signaling pathway of PARP inhibition by rucaparib.

Experimental Workflow: Thermodynamic Solubility

The following diagram illustrates the key steps in the shake-flask method for determining the equilibrium solubility of this compound.

Caption: Workflow for the shake-flask thermodynamic solubility protocol.

Logical Relationships in Solubility

The solubility of a compound is not a single value but is influenced by multiple factors, including its solid-state form and the experimental method used for its measurement.

Caption: Factors influencing the measured solubility of this compound.

References

- 1. This compound | C29H34FN3O5S | CID 121490161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rucaparib | C19H18FN3O | CID 9931954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 1859053-21-6 [smolecule.com]

- 4. selleckchem.com [selleckchem.com]

- 5. rndsystems.com [rndsystems.com]

- 6. This compound ≥98% (HPLC) | 1859053-21-6 [sigmaaldrich.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Rucaparib cocrystal: Improved solubility and bioavailability over camsylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound CAS#: 1859053-21-6 [m.chemicalbook.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. WO2020113500A1 - this compound, preparation method therefor, and uses thereof - Google Patents [patents.google.com]

- 12. asianpubs.org [asianpubs.org]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. lifechemicals.com [lifechemicals.com]

- 15. pharmatutor.org [pharmatutor.org]

Preclinical Pharmacokinetics of Rucaparib Camsylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of rucaparib (B1680265) camsylate, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this important therapeutic agent.

In Vivo Pharmacokinetics

Preclinical pharmacokinetic studies of rucaparib have been conducted in various animal models, including mice, rats, and dogs, to characterize its behavior in biological systems. These studies are crucial for predicting human pharmacokinetics and for establishing a safe and efficacious dosing regimen.

Pharmacokinetic Parameters in Rodents

Oral administration of rucaparib has been evaluated in both mice and rats. The following tables summarize the key pharmacokinetic parameters observed in these species.

Table 1: Single-Dose Pharmacokinetic Parameters of Rucaparib in Mice

| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |

| 50 | p.o. | ~1,500 | ~2 | Not Reported | Not Reported |

| 100 | p.o. | ~3,000 | ~4 | Not Reported | Not Reported |

| 150 | p.o. | ~4,500 | ~4 | Not Reported | Not Reported |

| 10 | i.p. | ~2,500 | ~0.5 | Not Reported | Not Reported |

Note: Cmax and Tmax values are estimated from graphical data.[1]

Table 2: Single-Dose Pharmacokinetic Parameters of Rucaparib Camsylate in Rats

| Parameter | 20 mg/kg this compound |

| Cmax (ng/mL) | 385.4 ± 101.2 |

| Tmax (h) | 3.4 ± 1.3 |

| AUC(0-t) (ng·h/mL) | 3219.7 ± 715.6 |

| AUC(0-∞) (ng·h/mL) | 3381.5 ± 788.9 |

| t1/2 (h) | 5.7 ± 1.5 |

| CLz/F (L/h/kg) | 6.1 ± 1.4 |

Data presented as mean ± standard deviation.[2]

Pharmacokinetic Parameters in Non-Rodents

The pharmacokinetic profile of rucaparib has also been assessed in dogs.

Table 3: Oral Bioavailability of Rucaparib in Preclinical Species

| Species | Dose (mg/kg) | Oral Bioavailability (%) |

| Mouse | 50 | 17 |

| Rat | 100 | 36 |

| Dog | 20 | 62 |

[3]

Distribution

Studies using radiolabeled rucaparib have provided insights into its distribution within the body. In mice bearing Capan-1 tumor xenografts, rucaparib was shown to accumulate and be retained in tumor cells.[1] Brain penetration of rucaparib appears to be limited.[1]

Metabolism

The metabolic fate of rucaparib has been investigated using in vitro systems, including human liver microsomes and hepatocytes.

Rucaparib is primarily metabolized by cytochrome P450 (CYP) enzymes, with CYP2D6 being the major contributor, and CYP1A2 and CYP3A4 playing lesser roles.[4] The primary metabolite identified is M324, a product of oxidative deamination.[4] In preclinical species, M324 has been detected in the plasma of Capan-1 tumor-bearing mice.[1]

In Vitro Drug-Drug Interactions

The potential for rucaparib to perpetrate drug-drug interactions (DDIs) has been assessed through in vitro inhibition studies of key drug-metabolizing enzymes and transporters.

Table 4: In Vitro Inhibition of Human CYP Enzymes by Rucaparib

| CYP Isoform | Inhibition | IC50 / Ki (µM) |

| CYP1A2 | Reversible | Ki = 9.3 |

| CYP2C9 | Mixed | Competitive Ki = 67, Uncompetitive Ki = 31.5 |

| CYP2C19 | Reversible | Ki = 17.1 |

| CYP3A | Reversible | IC50 = 17.2 |

| CYP2D6 | No significant inhibition | > 25 |

[5]

Rucaparib has also been shown to inhibit various drug transporters in vitro.

Experimental Protocols

In Vivo Pharmacokinetic Studies in Rats

Animal Model: Male Sprague-Dawley rats. Dosing: Single oral gavage of this compound at 20 mg/kg. Sample Collection: Blood samples were collected from the caudal vein at various time points post-dosing. Bioanalysis: Plasma concentrations of rucaparib were determined using a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.[2] Pharmacokinetic Analysis: Non-compartmental analysis was used to determine pharmacokinetic parameters.[2]

In Vitro CYP Inhibition Assay (General Protocol)

Test System: Pooled human liver microsomes. Procedure:

-

Rucaparib at various concentrations is pre-incubated with human liver microsomes and an NADPH-regenerating system.

-

A specific CYP probe substrate is added to initiate the reaction.

-

The reaction is terminated after a defined incubation period.

-

The formation of the substrate-specific metabolite is quantified using LC-MS/MS.

-

The concentration of rucaparib that causes 50% inhibition of the enzyme activity (IC50) is calculated.[6][7][8][9][10]

In Vitro Metabolic Stability in Hepatocytes (General Protocol)

Test System: Cryopreserved human hepatocytes. Procedure:

-

Hepatocytes are thawed and suspended in incubation medium.

-

Rucaparib is added to the hepatocyte suspension at a defined concentration.

-

Aliquots are taken at various time points and the reaction is quenched.

-

The concentration of rucaparib remaining at each time point is determined by LC-MS/MS.

-

The rate of disappearance of rucaparib is used to calculate parameters such as half-life and intrinsic clearance.[11]

Visualizations

Signaling Pathway

Caption: Mechanism of action of rucaparib via PARP inhibition and trapping.

Experimental Workflow

Caption: Workflow for in vivo preclinical pharmacokinetic studies.

References

- 1. researchgate.net [researchgate.net]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Evaluation of absorption, distribution, metabolism, and excretion of [14C]-rucaparib, a poly(ADP-ribose) polymerase inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 8. criver.com [criver.com]

- 9. enamine.net [enamine.net]

- 10. Chemical inhibitors of CYP450 enzymes in liver microsomes: combining selectivity and unbound fractions to guide selection of appropriate concentration in phenotyping assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preparation of hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Rucaparib Camsylate: A Technical Overview of Metabolism and Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rucaparib (B1680265), a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, is a critical therapeutic agent in the treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancers. A comprehensive understanding of its metabolic fate is paramount for optimizing its clinical application and managing potential drug-drug interactions. This technical guide provides an in-depth analysis of the metabolism of rucaparib camsylate, detailing its biotransformation pathways, identifying its major and minor metabolites, and presenting quantitative data from key clinical and preclinical studies. The methodologies of pivotal experiments are also described to provide a complete picture for researchers in the field.

Introduction

This compound is a small molecule inhibitor of PARP-1, PARP-2, and PARP-3, enzymes integral to the repair of single-strand DNA breaks.[1] In cancer cells with deficiencies in homologous recombination repair, such as those with BRCA mutations, the inhibition of PARP leads to synthetic lethality. The efficacy and safety of rucaparib are influenced by its pharmacokinetic profile, of which metabolism is a crucial component. This document synthesizes the current knowledge on the metabolic disposition of rucaparib.

Metabolic Pathways

Rucaparib undergoes extensive metabolism in humans primarily through oxidation, N-demethylation, N-methylation, and glucuronidation.[2][3] In vitro studies have identified cytochrome P450 (CYP) enzymes as the main drivers of its oxidative metabolism. Specifically, CYP2D6 is the primary metabolizing enzyme, with CYP1A2 and CYP3A4 playing lesser roles.[1][4]

The metabolic journey of rucaparib results in the formation of one major oxidative metabolite, M324, and several minor metabolites.[2]

Rucaparib Metabolites

Seven metabolites of rucaparib have been identified in human plasma, urine, and feces.[2][4]

-

M324: This is the major oxidative metabolite, a carboxylic acid derivative of rucaparib.[2][5] It is considered to be at least 30-fold less potent than the parent drug against PARP-1, -2, and -3.[3]

-

Minor Metabolites: Six other minor metabolites have been detected: M309, M323, M337a, M337b, M337c, and M500.[2] These are formed through various phase I and phase II reactions, including N-demethylation and glucuronidation.[2][3]

Quantitative Analysis of Rucaparib and its Metabolites

A human absorption, distribution, metabolism, and excretion (ADME) study following a single oral dose of [14C]-rucaparib provided key quantitative data on the fate of the drug.[2]

Table 1: Mean Percentage of Total Radioactivity of Rucaparib and M324 in Human Plasma, Urine, and Feces[2][6]

| Component | Plasma (% of total radioactivity) | Urine (% of recovered radioactivity) | Feces (% of recovered radioactivity) |

| Unchanged Rucaparib | 64.0 | 44.9 | 94.9 |

| M324 | 18.6 | 50.0 | 5.1 |

Table 2: Summary of Rucaparib and Metabolite Abundance in Pooled Human Plasma[2]

| Metabolite | % of Total Radioactivity in Plasma |

| Rucaparib | 64.0 |

| M324 | 18.6 |

| M309 | 1.8 |

| M323 | 1.5 |

| M337a | 1.1 |

| M337b | 1.0 |

| M337c | 0.9 |

| M500 | Not specified in plasma pool |

Experimental Protocols

The characterization of rucaparib's metabolism has been elucidated through a combination of in vivo and in vitro studies.

Human ADME Study (In Vivo)

A pivotal study was conducted in patients with advanced solid tumors to understand the absorption, distribution, metabolism, and excretion of rucaparib.[2]

-

Study Design: An open-label, single-dose study in patients with advanced solid tumors.[2]

-

Dosing: Patients received a single oral dose of 600 mg of [14C]-rucaparib.[2]

-

Sample Collection: Blood, urine, and feces were collected for up to 12 days post-dose.[2]

-

Analysis: Total radioactivity was measured by liquid scintillation counting. Metabolite profiling and quantification were performed using liquid chromatography with tandem mass spectrometry (LC-MS/MS).[2]

In Vitro Metabolism Studies

In vitro experiments using human liver preparations were crucial in identifying the enzymes responsible for rucaparib's metabolism.[6][7]

-

Systems Used:

-

Human Liver Microsomes (HLMs): To assess the contribution of CYP enzymes to the metabolism of rucaparib to its major metabolite, M324.[6]

-

Cryopreserved Human Hepatocytes: To observe the formation of metabolites in a more complete cellular system.[2]

-

Recombinant Human CYPs: To pinpoint the specific CYP isoforms involved in rucaparib metabolism.[7]

-

-

Methodology: Rucaparib was incubated with these in vitro systems, and the formation of metabolites was monitored over time using LC-MS/MS.[5][6]

Conclusion

Rucaparib is cleared from the body through multiple pathways, including metabolism and renal and biliary excretion.[2] Its metabolism is well-characterized, with oxidation via CYP enzymes being the primary route, leading to the formation of the major metabolite M324 and several minor metabolites. The quantitative data from human studies provide a clear picture of the relative contributions of the parent drug and its major metabolite to the overall exposure. This in-depth understanding of rucaparib's metabolism is essential for drug development professionals and researchers working to optimize its therapeutic use and ensure patient safety.

References

- 1. Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of absorption, distribution, metabolism, and excretion of [14C]-rucaparib, a poly(ADP-ribose) polymerase inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of in vitro absorption, distribution, metabolism, and excretion and assessment of drug-drug interaction of rucaparib, an orally potent poly(ADP-ribose) polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic Study of Rucaparib in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Rucaparib Camsylate: A Technical Overview of its Binding Affinity for PARP1 and PARP2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of rucaparib (B1680265) camsylate for Poly (ADP-ribose) polymerase 1 (PARP1) and Poly (ADP-ribose) polymerase 2 (PARP2). Rucaparib is a potent inhibitor of the PARP family of enzymes, which are critical components of the DNA damage response (DDR) network. Its clinical efficacy, particularly in cancers with homologous recombination deficiencies (HRD), is rooted in its high affinity for and potent inhibition of PARP1 and PARP2. This document summarizes the quantitative binding data, details the experimental protocols used to determine these affinities, and illustrates the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity Data

Rucaparib camsylate demonstrates high-affinity binding to both PARP1 and PARP2, leading to potent enzymatic inhibition. The following table summarizes the key quantitative metrics from various in vitro and biochemical assays.

| Parameter | PARP1 | PARP2 | Reference |

| Ki (Inhibitory Constant) | 1.4 nM | 0.17 nM | [1][2][3] |

| IC₅₀ (Half-maximal Inhibitory Concentration) | 0.8 nM | 0.5 nM | [1][4][5] |

-

Ki (Inhibitory Constant): This value represents the concentration of rucaparib required to occupy 50% of the PARP enzyme active sites in the absence of substrate. A lower Ki value indicates a higher binding affinity.

-

IC₅₀ (Half-maximal Inhibitory Concentration): This value indicates the concentration of rucaparib needed to inhibit 50% of the PARP enzyme's activity in a given assay. It is an important measure of the inhibitor's potency.

Rucaparib is a potent inhibitor of PARP-1, PARP-2, and PARP-3.[6][7][8][9] While it primarily targets PARP1 and PARP2 for cancer therapy, it also shows inhibitory activity against PARP3, albeit with a higher IC₅₀ of 28 nM.[1][4][5] Rucaparib is considered a dual inhibitor of PARP1 and PARP2.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP enzymes, particularly PARP1 and PARP2, are central to the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[10][11] When an SSB occurs, PARP1 binds to the damaged DNA and catalyzes the synthesis of poly (ADP-ribose) (PAR) chains on itself and other nuclear proteins.[1] This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage.[11]

Rucaparib functions as a competitive inhibitor by binding to the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) binding site in the catalytic domain of PARP enzymes.[1] This inhibition prevents PAR chain formation, stalling the repair of SSBs. These unrepaired SSBs can then degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication.[12]

In healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with deficiencies in the HR pathway (e.g., due to mutations in BRCA1 or BRCA2 genes), these DSBs cannot be properly repaired, leading to genomic instability and ultimately, cell death.[10][12] This phenomenon, where the simultaneous loss of two DNA repair pathways is lethal to the cell, is known as synthetic lethality.[11] Beyond catalytic inhibition, PARP inhibitors, including rucaparib, can also "trap" the PARP enzyme on the DNA, forming a toxic PARP-DNA complex that further obstructs DNA replication and contributes to cytotoxicity.[10][11]

Experimental Protocols for Determining Binding Affinity

The binding affinity and inhibitory potency of rucaparib against PARP1 and PARP2 are determined using various biochemical and cell-based assays. Below are detailed methodologies for key experiments.

1. Universal Chemiluminescent PARP Assay (Enzyme Inhibition Assay)

This assay is commonly used to determine the IC₅₀ of PARP inhibitors. It measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which are coated on a microplate.

-

Principle: The activity of PARP enzyme is quantified by the amount of PAR chains synthesized on histone proteins. A chemiluminescent signal is generated, which is proportional to the PARP activity. The presence of an inhibitor like rucaparib reduces the signal.

-

Methodology:

-

Plate Coating: 96-well microplates are coated with histone proteins, which serve as the substrate for PARP.

-

Reaction Mixture: A reaction mixture is prepared containing the PARP enzyme (either PARP1 or PARP2), biotinylated NAD+ (the donor for ADP-ribose), and varying concentrations of rucaparib.

-

Incubation: The reaction mixture is added to the histone-coated wells and incubated to allow the PARP-catalyzed reaction to proceed.

-

Detection: After incubation, the wells are washed to remove unbound reagents. Streptavidin-Horseradish Peroxidase (HRP) conjugate is added, which binds to the biotinylated PAR chains.

-

Signal Generation: A chemiluminescent HRP substrate is added, and the resulting light emission is measured using a luminometer.

-

Data Analysis: The luminescent signal is plotted against the concentration of rucaparib. The IC₅₀ value is calculated as the concentration of rucaparib that reduces the signal by 50% compared to the control (no inhibitor).[13]

-

2. PAR Immunoblotting Assay (Western Blot)

This cell-based assay confirms the inhibitory effect of rucaparib on PARP activity within intact cells.

-

Principle: This method detects the levels of PAR chains in cell lysates using an antibody specific to PAR. A reduction in PAR levels indicates inhibition of PARP activity.

-

Methodology:

-

Cell Culture and Treatment: Cancer cell lines are cultured and treated with varying concentrations of rucaparib for a specified period.

-

Induction of DNA Damage (Optional but common): To stimulate PARP activity, cells may be treated with a DNA-damaging agent like hydrogen peroxide (H₂O₂).[14]

-

Cell Lysis: The cells are harvested and lysed to extract total cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading in the subsequent steps.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

-

Immunodetection: The membrane is incubated with a primary antibody that specifically recognizes PAR chains, followed by a secondary antibody conjugated to an enzyme (like HRP) for detection.

-

Signal Detection: A chemiluminescent substrate is added, and the signal is captured using an imaging system. The intensity of the bands corresponding to PARylated proteins is quantified.[15]

-

Data Analysis: The reduction in PAR signal in rucaparib-treated cells compared to untreated controls confirms the drug's inhibitory activity in a cellular context.

-

Conclusion

This compound is a high-affinity inhibitor of PARP1 and PARP2, with Ki and IC₅₀ values in the low nanomolar range. This potent inhibition, coupled with the principle of synthetic lethality in HR-deficient tumors, forms the basis of its clinical efficacy. The binding affinity and inhibitory activity are rigorously characterized through a variety of biochemical and cell-based assays, providing a clear understanding of its mechanism of action at the molecular level. This technical guide serves as a comprehensive resource for professionals in the field of oncology drug development and research.

References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of rucaparib and companion diagnostics in the PARP inhibitor landscape for recurrent ovarian cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. scilit.com [scilit.com]

- 6. Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BioKB - Publication [biokb.lcsb.uni.lu]

- 8. Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. bmglabtech.com [bmglabtech.com]

- 14. Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of Rucaparib Camsylate

Introduction

Rucaparib (B1680265) camsylate (trade name Rubraca®) is a potent, orally available small-molecule inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme family, specifically targeting PARP-1, PARP-2, and PARP-3.[1][2][3] These enzymes are critical components of the cellular DNA damage response network. Rucaparib's mechanism of action leverages the concept of synthetic lethality in tumors with deficiencies in homologous recombination (HR) repair pathways, most notably those with mutations in the BRCA1 or BRCA2 genes.[1][3] This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development, and regulatory journey of rucaparib camsylate.

Discovery and Medicinal Chemistry

The journey of rucaparib began with foundational research into PARP inhibitors. The development program that directly led to rucaparib was initiated in October 1990 at Newcastle University.[4][5] The first "hit" compound, NU1025, was synthesized accidentally through a molecular rearrangement during a planned synthesis.[4][5] This early work laid the groundwork for future development.

Rucaparib, formerly known as AG-014699 and PF-01367338, was discovered through a collaboration between scientists at the Northern Institute of Cancer Research and Medical School of Newcastle University and Agouron Pharmaceuticals.[2][6][7] Following a series of corporate acquisitions (Agouron by Warner-Lambert, then by Pfizer), Pfizer conducted early clinical development before out-licensing the compound to Clovis Oncology, which continued its development and brought it to market.[7][8]

Chemical Structure and Synthesis

The chemical name for rucaparib is 8-fluoro-2-{4-[(methylamino)methyl]phenyl}-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one.[2] It is formulated as a camsylate salt for oral administration.[2][9] The chemical formula of this compound is C₁₉H₁₈FN₃O·C₁₀H₁₆O₄S.[2][9]

The medicinal chemistry route, outlined in a 2002 patent, involves a seven-step linear synthesis with a key step being a Suzuki cross-coupling to introduce the side chain.[7] An alternative route based on a Bartoli–Dodd indole (B1671886) synthesis has also been described.[7] The final drug product is an anhydrous (S)-camphorsulfonic acid salt (camsylate salt), with Form A being the most stable polymorph.[7]

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Rucaparib exerts its cytotoxic effects primarily through the inhibition of PARP enzymes, which play a central role in the repair of DNA single-strand breaks (SSBs) via the base excision repair (BER) pathway.[1][10][11]

Molecular Mechanism

-

PARP Trapping : Rucaparib binds to the active site of PARP-1, PARP-2, and PARP-3, mimicking the nicotinamide (B372718) moiety of NAD+.[1][11] This inhibition prevents the synthesis and addition of poly(ADP-ribose) (PAR) chains to target proteins, which is a crucial step for recruiting other DNA repair factors to the site of damage.[11] More importantly, this action "traps" the PARP enzyme on the DNA at the site of the break, forming a toxic PARP-DNA complex.[1]

-

Generation of Double-Strand Breaks : These trapped complexes stall replication forks during DNA synthesis, leading to their collapse and the formation of more lethal DNA double-strand breaks (DSBs).[1][12]

-

Synthetic Lethality : In healthy cells, these DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway.[12] However, cancer cells with mutations in HR genes like BRCA1 and BRCA2 are deficient in this repair mechanism.[1][12] The combination of HR deficiency (a non-lethal defect) and PARP inhibition (which is also non-lethal to normal cells) results in the accumulation of unrepaired DSBs, leading to genomic instability and ultimately, cancer cell death—a phenomenon known as synthetic lethality.[1][2]

dot

Caption: Rucaparib's synthetic lethality mechanism in HR-deficient cells.

Preclinical Development

Preclinical studies demonstrated rucaparib's potent PARP inhibition and its selective activity against cancer cells with HR deficiencies.

In Vitro Studies In cell-free assays, rucaparib showed high binding affinity for PARP-1 and PARP-2.[11] Cytotoxicity assessments in various human cancer cell lines confirmed that cells with mutated or epigenetically silenced BRCA1 or BRCA2 were particularly sensitive to rucaparib.[2][11] For example, one study showed rucaparib was 155-fold more potent in a BRCA1-deficient murine ovarian cell line (IC₅₀ = 84 nM) compared to its BRCA1 wild-type counterpart (IC₅₀ = 13 µM).[13] Treatment with rucaparib led to a significant increase in DNA damage, as measured by the formation of γ-H2AX foci, particularly in BRCA2-mutant ovarian cancer cells.[14][15]

| Parameter | Value | Cell Line/Condition | Reference |

| PARP1 IC₅₀ | 0.8 nM | Cell-free assay | [11] |

| PARP2 IC₅₀ | 0.5 nM | Cell-free assay | [11] |

| PARP3 IC₅₀ | 28 nM | Cell-free assay | [11] |

| Cell Viability IC₅₀ | 84 nM | BrKras (BRCA1-/-) | [13] |

| Cell Viability IC₅₀ | 13 µM | C2Km (BRCA1+/+) | [13] |

| DNA Damage (γ-H2AX) | 27.6-fold increase | PEO1 (BRCA2 mutant) | [15] |

In Vivo Studies In mouse xenograft models, rucaparib demonstrated anti-tumor activity and was shown to accumulate and be retained in tumors, inhibiting PARP enzymes for up to seven days.[1] It also showed the ability to sensitize cancer cells to chemotherapy and radiation.[1][2] Studies in syngeneic BRCA1-mutant ovarian cancer models showed that rucaparib monotherapy led to significant tumor growth inhibition and increased survival.[13] Furthermore, combining rucaparib with immune checkpoint inhibitors (anti-PD-1/PD-L1) resulted in even greater efficacy and 100% cures in the preclinical model.[13]

Experimental Protocols: γ-H2AX Immunofluorescence Assay A key experiment to quantify rucaparib-induced DNA damage is the γ-H2AX immunofluorescence assay.

-

Cell Culture and Treatment : Cancer cell lines (e.g., PEO1, SKOV3) are cultured on coverslips and treated with a specified concentration of rucaparib (e.g., 10 µM) or a vehicle control for various time points (e.g., 1, 24, 72 hours).[15]

-

Fixation and Permeabilization : Cells are fixed with 4% paraformaldehyde, followed by permeabilization with a detergent like 0.1% Triton X-100 to allow antibody access to the nucleus.

-

Blocking : Non-specific antibody binding is blocked using a solution like 5% bovine serum albumin (BSA) in phosphate-buffered saline (PBS).

-

Antibody Incubation : Cells are incubated with a primary antibody specific for phosphorylated H2AX (γ-H2AX). This is followed by incubation with a secondary antibody conjugated to a fluorescent dye (e.g., Alexa Fluor 488).

-

Staining and Mounting : The cell nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole). The coverslips are then mounted onto microscope slides.

-

Imaging and Quantification : Images are captured using a fluorescence microscope. The number of distinct fluorescent foci (representing γ-H2AX) per nucleus is counted using automated image analysis software. An increase in the number of foci per cell indicates a higher level of DNA double-strand breaks.[15]

Clinical Development

Rucaparib has been evaluated in numerous clinical trials across different cancer types, primarily focusing on ovarian and prostate cancers with HR deficiencies.

dot

Caption: Streamlined clinical development pathway for rucaparib.

Ovarian Cancer Rucaparib has been extensively studied as both a treatment and a maintenance therapy for recurrent ovarian cancer.

-

ARIEL2 (Phase II) : This trial enrolled patients with platinum-sensitive, relapsed high-grade ovarian carcinoma.[10] It was pivotal in establishing the efficacy of rucaparib in patients with BRCA mutations and in identifying a biomarker for HRD (genomic loss of heterozygosity, or LOH).[2][10]

-

ARIEL3 (Phase III) : This randomized, placebo-controlled trial evaluated rucaparib as a maintenance therapy for patients with recurrent, platinum-sensitive ovarian cancer who had responded to chemotherapy.[3][6][16] Rucaparib significantly improved progression-free survival (PFS) across all patient subgroups compared to placebo.[3]

-

ATHENA-MONO (Phase III) : This study assessed rucaparib as a first-line maintenance treatment for newly diagnosed advanced ovarian cancer.[16][17] It demonstrated a significant PFS benefit for rucaparib versus placebo in the overall population, as well as in both HRD-positive and HRD-negative subgroups.[16][17]

| Trial (Indication) | Patient Group | Rucaparib Median PFS | Placebo Median PFS | Hazard Ratio (HR) | Reference |

| ARIEL3 (Maintenance) | BRCA-mutant | 16.6 months | 5.4 months | 0.23 | [3] |

| HRD population | 13.6 months | 5.4 months | 0.32 | [3] | |

| Intent-to-Treat | 10.8 months | 5.4 months | 0.36 | [3] | |

| ATHENA-MONO (1st-Line Maint.) | HRD population | 28.7 months | 11.3 months | 0.47 | [16][17] |

| Intent-to-Treat | 20.2 months | 9.2 months | 0.52 | [16][17] |